1-(3-Bromopropoxy)-4-methoxybenzene CAS number 6267-37-4
1-(3-Bromopropoxy)-4-methoxybenzene CAS number 6267-37-4
An In-Depth Technical Guide to 1-(3-Bromopropoxy)-4-methoxybenzene
Abstract
This technical guide provides a comprehensive scientific overview of 1-(3-bromopropoxy)-4-methoxybenzene (CAS: 6267-37-4), a bifunctional organic molecule of significant interest to the chemical and pharmaceutical research communities. The document elucidates the compound's physicochemical properties, details a robust synthesis methodology via the Williamson ether synthesis, and outlines effective purification and characterization protocols. By grounding theoretical principles in practical application, this guide serves as an essential resource for researchers leveraging this versatile building block in areas such as medicinal chemistry and complex molecule synthesis, where it often serves as a key linker moiety.
Core Compound Identity and Properties
1-(3-Bromopropoxy)-4-methoxybenzene is a halogenated aromatic ether. Its structure incorporates a methoxy-activated phenyl ring linked via an ether oxygen to a three-carbon chain terminating in a reactive bromine atom. This dual functionality makes it an excellent intermediate for introducing a protected phenol linked to a reactive alkyl halide into a molecular scaffold.
Below is a summary of its key physicochemical properties.
Table 1: Physicochemical Data for 1-(3-Bromopropoxy)-4-methoxybenzene
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 6267-37-4 | [1],[2] |
| Molecular Formula | C₁₀H₁₃BrO₂ | [1], |
| Molecular Weight | 245.11 g/mol | [1],[2] |
| IUPAC Name | 1-(3-bromopropoxy)-4-methoxybenzene | |
| Synonyms | 3-bromo-1-(4-methoxyphenoxy)propane | [2] |
| Appearance | Data not widely published; likely a liquid or low-melting solid. | |
| Purity | Typically ≥98% from commercial suppliers. | [2] |
| Predicted XlogP | 3.0 |
| InChI Key | FNLXODLTOAZUTD-UHFFFAOYSA-N |[2], |
Caption: Structure of 1-(3-Bromopropoxy)-4-methoxybenzene.
Synthesis Pathway: The Williamson Ether Synthesis
The most direct and reliable method for preparing 1-(3-bromopropoxy)-4-methoxybenzene is the Williamson ether synthesis.[3][4] This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[3][5]
Causality of Experimental Design: The strategy involves the reaction of an alkoxide (or, in this case, a phenoxide) with a primary alkyl halide.[4]
-
Nucleophile: 4-methoxyphenol is deprotonated using a suitable base to form the 4-methoxyphenoxide ion. This phenoxide is an excellent nucleophile, with the negative charge on the oxygen atom ready to attack an electrophilic carbon.
-
Electrophile: 1,3-dibromopropane serves as the electrophile. Using a primary dihalide is critical; primary carbons are highly susceptible to Sₙ2 attack and minimize the competing E2 elimination pathway that would be favored with secondary or tertiary halides.[5] Using the dibromo-analogue in excess favors the mono-alkylation product.
Caption: Reaction scheme for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure synthesized from established chemical principles. Researchers should conduct their own risk assessment and optimization.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) and a suitable anhydrous solvent such as acetone or N,N-dimethylformamide (DMF).
-
Addition of Phenol: Add 4-methoxyphenol (1.0 equivalent) to the stirred suspension.
-
Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium 4-methoxyphenoxide salt. The completeness of this step is crucial for efficient nucleophilic attack.
-
Addition of Electrophile: Add 1,3-dibromopropane (1.2-2.0 equivalents) dropwise to the reaction mixture. A slight excess of the dihalide is used to maximize the consumption of the valuable phenoxide and favor the desired mono-substituted product over potential dialkylation.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C or reflux for acetone) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete upon the disappearance of the 4-methoxyphenol starting material spot.
Post-Synthesis Workup and Purification
Proper workup and purification are critical to isolate the target compound from unreacted starting materials, salts, and byproducts.
Detailed Experimental Protocol: Workup & Purification
-
Quenching: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Liquid-Liquid Extraction: Redissolve the crude residue in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane). Wash the organic layer sequentially with:
-
5% aqueous sodium hydroxide (NaOH) solution to remove any unreacted acidic 4-methoxyphenol.[6]
-
Water (2-3 times) to remove residual base and salts.
-
Saturated aqueous sodium chloride (brine) to facilitate the separation of the organic and aqueous layers and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired product from excess 1,3-dibromopropane and any potential byproducts.
Caption: A generalized workflow from synthesis to final characterization.
Analytical Characterization
While experimental spectra for 1-(3-bromopropoxy)-4-methoxybenzene are not widely available in public databases, its structure can be unequivocally confirmed using standard analytical techniques. The following data are predicted based on its chemical structure and principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| Ar-H (ortho to OCH₃) | ~6.85 | d (J ≈ 9 Hz) | 2H | ~114.7 |
| Ar-H (ortho to O-propyl) | ~6.85 | d (J ≈ 9 Hz) | 2H | ~115.5 |
| -O-C H₂- | ~4.05 | t (J ≈ 6 Hz) | 2H | ~65.8 |
| -C H₂-CH₂Br | ~2.25 | quintet (J ≈ 6 Hz) | 2H | ~31.5 |
| -C H₂-Br | ~3.55 | t (J ≈ 6 Hz) | 2H | ~33.5 |
| -OC H₃ | ~3.78 | s | 3H | ~55.6 |
| Ar-C -OCH₃ | - | - | - | ~153.9 |
| Ar-C -O-propyl | - | - | - | ~152.8 |
Note: Predicted shifts are estimates and actual experimental values may vary.
Mass Spectrometry (MS)
In an Electron Ionization (EI-MS) experiment, the molecular ion peaks ([M]⁺ and [M+2]⁺) would be expected at m/z 244 and 246 with a characteristic ~1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Key fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the ether bond.
Infrared (IR) Spectroscopy
The FT-IR spectrum would be characterized by the following key absorption bands:
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl and methoxy groups.
-
~1510 cm⁻¹: C=C stretching of the aromatic ring.
-
~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
~1040 cm⁻¹: Symmetric C-O-C stretching.
-
~650-550 cm⁻¹: C-Br stretching.
Applications in Research and Drug Development
1-(3-Bromopropoxy)-4-methoxybenzene is not typically an active pharmaceutical ingredient itself but rather a valuable intermediate. Its utility stems from its bifunctional nature.
-
Linker Moiety: It can be used to connect a pharmacophore containing a phenolic hydroxyl group to another part of a molecule. The terminal bromine can be displaced by a variety of nucleophiles (e.g., amines, thiols, carboxylates) or used in cross-coupling reactions.
-
Precursor for More Complex Intermediates: A prominent application is its use as a direct precursor to its iodo-analogue, 1-(3-iodopropoxy)-4-methoxybenzene, via a Finkelstein halogen exchange reaction.[7][8] The iodo-derivative is a more reactive electrophile and has been utilized in the total synthesis of complex natural products like Stigmatellin A, a potent inhibitor of the mitochondrial respiratory chain.[7] This highlights the compound's role in constructing sophisticated molecular architectures relevant to drug discovery.[9]
Safety, Handling, and Storage
As a laboratory chemical, 1-(3-bromopropoxy)-4-methoxybenzene must be handled with appropriate care.
-
Hazard Classification: While a specific, universally adopted GHS classification is not available, alkyl halides are generally treated as harmful and irritants. It should be considered harmful if swallowed and a potential skin and eye irritant.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid inhalation of vapors and contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[13]
Conclusion
1-(3-Bromopropoxy)-4-methoxybenzene is a strategically important synthetic intermediate whose value is defined by its versatile chemical handles. A robust and scalable synthesis via the Williamson ether reaction makes it readily accessible. Its primary utility lies in its role as a bifunctional linker, enabling the conjugation of a methoxyphenyl ether moiety to other molecular fragments. For researchers in medicinal chemistry and complex synthesis, a thorough understanding of its preparation, purification, and reactivity is essential for its effective application in the development of novel chemical entities.
References
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Wikipedia. Williamson ether synthesis. Accessed January 18, 2026. [Link]
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Eurofins. Analytical Method Summaries. Accessed January 18, 2026. (Note: General reference for analytical techniques). [Link]
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Brainly. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol. Accessed January 18, 2026. [Link]
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Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. Accessed January 18, 2026. [Link]
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The Royal Society of Chemistry. Supporting information. Accessed January 18, 2026. (Note: General reference for spectroscopic data of related compounds). [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Accessed January 18, 2026. [Link]
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Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Accessed January 18, 2026. [Link]
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NIST. Benzene, 1-bromo-4-methoxy-. Accessed January 18, 2026. (Note: IR spectrum for a related compound). [Link]
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PubChemLite. 1-(3-bromopropoxy)-4-methoxybenzene (C10H13BrO2). Accessed January 18, 2026. [Link]
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PubChem. 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. Accessed January 18, 2026. (Note: Spectral information for a related compound). [Link]
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NIST. Benzene, 1-bromo-4-methoxy- Mass spectrum (electron ionization). Accessed January 18, 2026. (Note: Mass spectrum for a related compound). [Link]
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Drug Discovery Chemistry. APRIL 14 - 17, 2025. Accessed January 18, 2026. [Link]
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PubChem. 1-Ethynyl-4-methoxybenzene. Accessed January 18, 2026. (Note: Spectral information for a related compound). [Link]
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NIST. Benzaldehyde, 4-methoxy-. Accessed January 18, 2026. (Note: IR spectrum for a related compound). [Link]
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NIST. Benzene, 1-ethenyl-4-methoxy-. Accessed January 18, 2026. (Note: IR spectrum for a related compound). [Link]
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